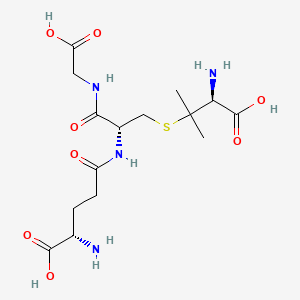
Pssg
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pssg is a compound formed through the oxidation of penicillamine by glutathione disulfide. This compound is significant in the study of thiol-disulfide exchange reactions and has implications in various biological and chemical processes .
准备方法
Synthetic Routes and Reaction Conditions
Pssg can be synthesized through the reaction of penicillamine with glutathione disulfide. The reaction typically occurs in an aqueous solution over a pH range of 4-9. The reactive species involved are penicillamine with its amino group protonated and its thiol group deprotonated, and glutathione disulfide with its amino groups protonated .
Industrial Production Methods
化学反应分析
Types of Reactions
Pssg undergoes several types of reactions, including:
Reduction: The compound can be reduced back to penicillamine and glutathione under certain conditions.
Thiol-Disulfide Exchange: This compound can participate in thiol-disulfide exchange reactions, which are crucial in maintaining redox homeostasis in biological systems.
Common Reagents and Conditions
Common reagents used in these reactions include glutathione disulfide, dithiothreitol (DTT), and other reducing agents. The reactions typically occur in aqueous solutions at neutral pH .
Major Products Formed
The major products formed from the reduction of penicillamine-glutathione mixed disulfide are penicillamine and glutathione .
科学研究应用
Pharmaceutical Applications
Product-Specific Guidance (PSG) Development:
PSSG plays a crucial role in the development of generic drugs through the FDA's GDUFA (Generic Drug User Fee Amendments) initiative. PSGs provide detailed recommendations for demonstrating therapeutic equivalence between generic and reference listed drugs. As of August 2023, over 2,100 PSGs have been issued, facilitating the approval process for complex products such as long-acting injectables and drug-device combination products .
| Aspect | Details |
|---|---|
| Purpose | To enhance the development and review of generic drugs |
| Key Outcomes | Development of over 2,100 PSGs since 2007 |
| Focus Areas | Complex injectable formulations, abuse deterrent formulations |
| Research Impact | Provides a framework for evaluating bioequivalence |
Pediatric Healthcare
Pediatric Spine Study Group (this compound):
The Pediatric Spine Study Group is a significant consortium that focuses on complex spine deformities in children. With a database encompassing over 11,300 unique patients and 181,000 radiographs, the this compound aims to improve treatment outcomes through collaborative research efforts . Recent initiatives include anterior vertebral body tethering research and the formulation of over 58 projects aimed at enhancing patient care.
| Feature | Details |
|---|---|
| Membership | 186 members across 12 countries |
| Database Size | 11,300 unique patients; 181,000 radiographs |
| Research Focus | Complex spine deformities; treatment innovations |
| Project Output | 28 projects presented at national meetings |
Educational Frameworks
Postsecondary Student Success Grants (this compound):
The U.S. Department of Education's Postsecondary Student Success Grants program aims to enhance college completion rates through evidence-based strategies. With nearly $100 million in funding since its inception, this initiative supports institutions that serve underrepresented student populations . The tiered evidence model ensures that funded projects are grounded in proven methodologies.
| Characteristic | Details |
|---|---|
| Funding Amount | Nearly $100 million since inception |
| Target Institutions | Minority-Serving Institutions; low-resource colleges |
| Grant Types | Early-phase grants for design and implementation; mid-phase for scaling |
| Evaluation Focus | Evidence-based strategies to improve student outcomes |
Case Study 1: Generic Drug Development
A recent study highlighted the efficiency gained through PSGs in developing a generic formulation of Paliperidone Palmitate Extended-Release Injectable Suspension. By following the PSG recommendations, the manufacturer successfully demonstrated bioequivalence to the reference product, leading to expedited approval .
Case Study 2: Pediatric Spine Research
In a collaborative study led by the Pediatric Spine Study Group, researchers analyzed outcomes from anterior vertebral body tethering procedures across multiple centers. The findings indicated improved spinal alignment and reduced complications in patients with severe deformities, showcasing the effectiveness of data-driven approaches in pediatric surgery .
Case Study 3: Postsecondary Education Reform
The implementation of the Postsecondary Student Success Grants program at a Historically Black College resulted in a significant increase in graduation rates among first-generation college students. By employing targeted interventions based on rigorous evidence, the institution was able to enhance student retention and success .
作用机制
Pssg exerts its effects through thiol-disulfide exchange reactions. The molecular targets include thiol-containing proteins and enzymes involved in redox homeostasis. The pathways involved are primarily related to the maintenance of cellular redox balance and the detoxification of reactive oxygen species .
相似化合物的比较
Pssg can be compared with other mixed disulfides such as cysteine-glutathione mixed disulfide and penicillamine-cysteine mixed disulfide. These compounds share similar properties but differ in their reactivity and biological roles. For example, penicillamine-glutathione mixed disulfide has a lower tendency to form symmetrical disulfides compared to cysteine-glutathione mixed disulfide due to steric hindrance from the methyl groups adjacent to the sulfur .
List of Similar Compounds
- Cysteine-glutathione mixed disulfide
- Penicillamine-cysteine mixed disulfide
- Captopril disulfide
属性
CAS 编号 |
92000-26-5 |
|---|---|
分子式 |
C15H26N4O8S |
分子量 |
422.5 g/mol |
IUPAC 名称 |
(2S)-2-amino-5-[[(2R)-3-[(1S)-1-amino-1-carboxy-2-methylpropan-2-yl]sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C15H26N4O8S/c1-15(2,11(17)14(26)27)28-6-8(12(23)18-5-10(21)22)19-9(20)4-3-7(16)13(24)25/h7-8,11H,3-6,16-17H2,1-2H3,(H,18,23)(H,19,20)(H,21,22)(H,24,25)(H,26,27)/t7-,8-,11-/m0/s1 |
InChI 键 |
YONJPLIBVIENNO-LAEOZQHASA-N |
SMILES |
CC(C)(C(C(=O)O)N)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
手性 SMILES |
CC(C)([C@H](C(=O)O)N)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |
规范 SMILES |
CC(C)(C(C(=O)O)N)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
Key on ui other cas no. |
92000-26-5 |
同义词 |
penicillamine-glutathione mixed disulfide PSSG |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















